molecular formula C19H22F3N3O2 B396350 3-cyclohexyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide

3-cyclohexyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide

Cat. No.: B396350
M. Wt: 381.4g/mol
InChI Key: HLWADPCTHCTOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide is a complex organic compound that features a cyclohexyl group, a phenyl group, and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the attachment of the cyclohexyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often use automated systems and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as

Properties

Molecular Formula

C19H22F3N3O2

Molecular Weight

381.4g/mol

IUPAC Name

3-cyclohexyl-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl]propanamide

InChI

InChI=1S/C19H22F3N3O2/c20-19(21,22)18(24-15(26)12-11-13-7-3-1-4-8-13)17(27)23-16(25-18)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,24,26)(H,23,25,27)

InChI Key

HLWADPCTHCTOHB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2(C(=O)NC(=N2)C3=CC=CC=C3)C(F)(F)F

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2(C(=O)NC(=N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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